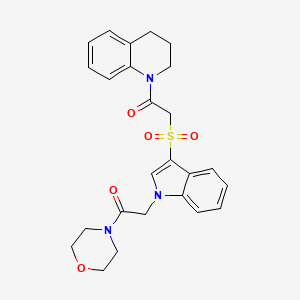
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone can be synthesized through a multi-step process involving the reaction of quinoline derivatives with sulfonyl indoles. Key steps in the synthesis include cyclization of intermediates, sulfonation reactions, and the introduction of the ethanone moiety. Specific reaction conditions, such as temperature and choice of solvents, play a crucial role in optimizing yields and purity.
Industrial Production Methods
The industrial production of this compound may involve large-scale reactions using continuous flow processes to ensure efficiency and scalability. Key parameters such as reaction time, temperature control, and purification methods are optimized to produce high yields with minimal by-products.
化学反应分析
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone undergoes various chemical reactions:
Oxidation: : The quinoline and indole moieties are susceptible to oxidative transformations, forming corresponding N-oxides.
Reduction: : Reduction reactions target the sulfonyl group, potentially forming thioethers.
Substitution: : The compound can participate in nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions like temperature, pH, and solvent choice significantly impact the outcome.
Major Products
Oxidation yields quinoline N-oxides and indole N-oxides. Reduction forms thioethers, while substitution reactions yield various derivatives based on the substituents introduced.
科学研究应用
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the development of new materials and compounds with tailored properties.
Biology
In biological studies, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is investigated for its potential as a biochemical probe, aiding in the study of cellular processes and molecular interactions.
Medicine
It is being explored for its potential therapeutic applications, particularly in designing novel drugs with specific targets, given its unique chemical structure.
Industry
Industrially, the compound's stability and reactivity make it suitable for manufacturing fine chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, influencing biochemical pathways. The quinoline and indole groups facilitate binding to active sites, while the sulfonyl group enhances reactivity and selectivity.
相似化合物的比较
Similar Compounds
1-(2-morpholino-2-oxoethyl)-2-((1H-indol-3-yl)sulfonyl)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(sulfonyl)ethanone
Uniqueness
Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone exhibits enhanced stability and reactivity due to its unique combination of functional groups. This makes it particularly valuable for complex chemical transformations and specialized applications in scientific research.
This detailed article should cover the essential aspects of the compound this compound. Is there anything more specific you'd like to explore about it?
属性
IUPAC Name |
2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c29-24(26-12-14-33-15-13-26)17-27-16-23(20-8-2-4-10-22(20)27)34(31,32)18-25(30)28-11-5-7-19-6-1-3-9-21(19)28/h1-4,6,8-10,16H,5,7,11-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAIOGNGLHPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














